

# An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

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## Compound of Interest

Compound Name: 2-(Bromomethyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)benzaldehyde**, a versatile bifunctional reagent crucial in organic synthesis, particularly for the development of pharmaceutical intermediates and complex bioactive molecules.

## IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is **2-(bromomethyl)benzaldehyde**.<sup>[1][2]</sup>

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	<b>2-(bromomethyl)benzaldehyde</b> <sup>[1][2]</sup>
CAS Number	60633-91-2 <sup>[1][2]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sup>[1][2]</sup>
Molecular Weight	199.04 g/mol <sup>[1][2]</sup>
InChI Key	PVIVWSKQVHYIEI-UHFFFAOYSA-N <sup>[1][2]</sup>

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C=O<sup>[1][2]</sup> |

## Physicochemical and Spectroscopic Data

Quantitative data for **2-(Bromomethyl)benzaldehyde** is crucial for its application in synthetic chemistry. The following tables summarize its key physical properties and provide an example of reaction yields in a significant synthetic application.

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	2.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	197.96803 Da
Monoisotopic Mass	197.96803 Da
Topological Polar Surface Area	17.1 Å <sup>2</sup>
Heavy Atom Count	10

Data sourced from PubChem CID 11252617.[\[1\]](#)[\[2\]](#)

Table 3: Reaction Yields for the One-Pot Synthesis of Polycyclic Isoindolines

Entry	Solvent	Acid (equiv.)	Temperature (°C)	Yield (%)
1	Dichloromethane	TFA (10)	-40 to 23	95
2	Dichloroethane	TFA (10)	-40 to 23	94
3	Chloroform	TFA (10)	-40 to 23	85

Yields were determined by  $^1\text{H}$  NMR with 1,3,5-Trimethoxybenzene as the internal standard.[1]

The reaction involves **2-(Bromomethyl)benzaldehyde** and tryptamine.

## Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following protocols describe the synthesis of **2-(Bromomethyl)benzaldehyde** and its subsequent use in the formation of complex heterocyclic structures.

### 3.1. Synthesis of **2-(Bromomethyl)benzaldehyde** via Bromination of 2-Methylbenzaldehyde

The most direct route to **2-(Bromomethyl)benzaldehyde** is the selective benzylic bromination of 2-methylbenzaldehyde. This reaction typically proceeds via a free-radical mechanism.

- Materials: 2-methylbenzaldehyde, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (initiator), and a non-polar solvent such as carbon tetrachloride ( $\text{CCl}_4$ ) or cyclohexane.
- Procedure:
  - Dissolve 2-methylbenzaldehyde (1.0 eq) in the chosen non-polar solvent.
  - Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., AIBN).
  - Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Filter off the succinimide byproduct.
  - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

### 3.2. One-Pot Synthesis of Polycyclic Isoindolines

This protocol details a one-pot procedure for the synthesis of polycyclic isoindolines from **2-(Bromomethyl)benzaldehyde** and tryptamine, leveraging an isoindole umpolung strategy.<sup>[1]</sup>

- Materials: **2-(Bromomethyl)benzaldehyde**, tryptamine, triethylamine (TEA), dichloromethane (DCM), and trifluoroacetic acid (TFA).
- Procedure:
  - In a reaction vessel, combine tryptamine (1.2 eq) and **2-(Bromomethyl)benzaldehyde** (1.0 eq) in dichloromethane to a concentration of 0.1 M.
  - Add triethylamine (1.2 eq) to the mixture at 23 °C to facilitate the in situ formation of the isoindole.
  - Stir the reaction mixture for 2 hours at 23 °C.
  - Dilute the reaction mixture with a sufficient volume of dichloromethane to achieve a concentration of 0.02 M.
  - Cool the mixture to -40 °C using a dry ice/acetone bath.
  - Slowly add trifluoroacetic acid (TFA) (10 eq) to the cooled solution.
  - Allow the reaction mixture to gradually warm to 23 °C and continue stirring for 16 hours.
  - Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired polycyclic isoindoline.

## Synthetic Workflow and Logical Relationships

The bifunctional nature of **2-(Bromomethyl)benzaldehyde** makes it a valuable precursor for cascade reactions, enabling the efficient construction of complex molecular architectures. The following diagram illustrates the one-pot synthesis of a polycyclic isoindoline, a scaffold of interest in drug discovery.

Caption: One-pot synthesis of a polycyclic isoindoline from **2-(Bromomethyl)benzaldehyde**.

## Applications in Drug Development

**2-(Bromomethyl)benzaldehyde** serves as a key building block for a variety of heterocyclic compounds, many of which are scaffolds for molecules with potential therapeutic applications. Its utility is primarily in the synthesis of isoindolinones and related fused-ring systems. Isoindolinone derivatives have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors and for their anticancer properties.[3] The ability to readily generate diverse libraries of such compounds makes **2-(Bromomethyl)benzaldehyde** a valuable tool in the early stages of drug discovery and lead optimization.

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## References

- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]
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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049007#2-bromomethyl-benzaldehyde-iupac-name]

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